![molecular formula C18H26N2O B5534198 (3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5534198.png)
(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine
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Overview
Description
Synthesis Analysis
Synthesis approaches for benzofuran derivatives and related compounds often involve ring closure reactions, as well as reductive and nucleophilic methods. One study describes the synthesis of novel benzofuran compounds through ring opening followed by ring closure reactions, employing strategies like reductive benzylation and subsequent methylation processes (Halim & Ibrahim, 2022). Another approach involves the use of intramolecular Friedel-Crafts strategies or inverse-demand Diels-Alder reactions for constructing the benzofuran ring system (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often elucidated using spectroscopic methods, including NMR, FTIR, and X-ray crystallography. Studies have detailed the crystalline and molecular structures of benzofuran compounds, highlighting the importance of X-ray analysis in determining the arrangement of atoms within these molecules (Tutynina et al., 2013).
Chemical Reactions and Properties
Benzofuran derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. The reactivity of these compounds is often studied through kinetic experiments and theoretical calculations, providing insight into their chemical behavior and interaction with different reagents (Drabina et al., 2008).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are typically determined through experimental measurements and can be influenced by the specific structure and functional groups present in the molecule (Elangovan et al., 2021).
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, including acidity, basicity, and reactivity towards different chemical agents, are essential for understanding their behavior in chemical reactions. Computational studies, such as density functional theory (DFT), provide valuable insights into the electronic structure and reactivity of these compounds (Singh et al., 2013).
properties
IUPAC Name |
(3S,4R)-1-(1-benzofuran-2-ylmethyl)-N,N-dimethyl-4-propan-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13(2)16-11-20(12-17(16)19(3)4)10-15-9-14-7-5-6-8-18(14)21-15/h5-9,13,16-17H,10-12H2,1-4H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHSZQQEWNAFAU-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine |
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